molecular formula C17H22N2O2S B2761923 1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034587-04-5

1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2761923
CAS No.: 2034587-04-5
M. Wt: 318.44
InChI Key: CVZRUFNYSVIIIQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a versatile chemical compound with a unique structure that enables diverse applications. This compound contains a benzyl group, a hydroxy group, and a thiophene ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves the reaction of benzyl isocyanate with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiophene ring can undergo reduction to form a dihydrothiophene derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has promising potential for scientific research due to its unique structure. It is used in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The hydroxy group and thiophene ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)amine: Similar structure but lacks the urea group.

    1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is unique due to the presence of both a hydroxy group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-11-9-15(16-7-4-12-22-16)8-10-18-17(21)19-13-14-5-2-1-3-6-14/h1-7,12,15,20H,8-11,13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRUFNYSVIIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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